Home > Products > Building Blocks P14779 > 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid - 1195159-84-2

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Catalog Number: EVT-1811685
CAS Number: 1195159-84-2
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several methods have been described for the synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid and its derivatives. One common approach involves the reaction of a substituted salicylamide with ethyl 2-bromopropionate, followed by cyclization and hydrolysis []. Another method involves the reaction of a substituted 2-aminophenol with diethyl 2-bromo-2-methylmalonate, followed by alkylation, and hydrolysis []. These reactions often utilize catalysts such as potassium fluoride or bases like potassium carbonate.

Molecular Structure Analysis

The molecular structure of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid and its derivatives has been extensively studied using techniques like NMR spectroscopy and X-ray crystallography [, , , ]. These studies have provided detailed information on bond lengths, bond angles, and the overall conformation of the molecule. Of particular interest is the conformation of the six-membered heterocyclic ring, which has been shown to adopt an envelope conformation in some derivatives [].

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom in the benzoxazine ring can be alkylated using alkyl halides in the presence of bases [, ].
  • Mannich reaction: This reaction allows for the introduction of aminomethyl substituents at the 4th position of the benzoxazine ring using formaldehyde and a secondary amine [].
  • Polonovski reaction: This reaction utilizes N-oxidation followed by treatment with an acylating agent, leading to the formation of dehydrogenated products and C-6 substituted derivatives [, , ].
Mechanism of Action

While the specific mechanism of action of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has not been extensively studied in the provided papers, its derivatives have shown interesting biological activities, including serotonin-3 (5-HT3) receptor antagonism [, , ]. The mechanism of action for these derivatives is believed to involve binding to the 5-HT3 receptor, preventing serotonin from binding and exerting its effects.

Applications
  • Antibacterial agents: Derivatives with modifications at the 9th and 10th positions of the benzoxazine ring have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains [, , ].
  • Serotonin-3 receptor antagonists: Several studies have investigated the use of derivatives as potent and long-acting 5-HT3 receptor antagonists for the potential treatment of nausea and vomiting associated with chemotherapy and other conditions [, , ].
  • Fibrinogen receptor antagonists: Research has explored the use of conformationally constrained proline templates incorporating the 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-ylcarbonyl moiety for designing fibrinogen receptor antagonists, which could have implications in treating thrombosis [].

(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4 -benzoxazine-8-carboxamide

Compound Description: This compound is a potent serotonin-3 (5-HT3) receptor antagonist. It exhibited high affinity for 5-HT3 receptors (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex (ED50 = 0.089 micrograms/kg i.v.) in rats [, ].

6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives

Compound Description: This series of compounds represents a structural modification of azasetron, a known serotonin-3 (5-HT3) receptor antagonist. These modifications aimed to improve the potency of 5-HT3 receptor antagonism. [, ]

3,4-dihydro-2-methyl-3-oxo-2H-benzo-1,4-thiazine-2-carboxylic acids

Compound Description: This group of compounds represents a sulfur-containing analog of the target compound [].

Compound Description: This compound, along with its diastereoisomer (R,S)-11, was investigated for its conformational properties. 2D proton NMR studies revealed that (S,S)-11 exclusively adopts a trans conformation around the proline peptide bond, while (R,S)-11 exists as an equilibrium of trans and cis isomers [].

Benzyl (2S)-1-[[(2S)-2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate [(S,S)-9]

Compound Description: This compound is structurally similar to (S,S)-11, but with a nitro group at the 7-position instead of the 6-position of the benzoxazine ring. It also showed exclusive trans conformation around the proline peptide bond [].

Compound Description: These compounds are the corresponding carboxylic acid derivatives of (S,S)-11 and (S,S)-9, respectively. They were also found to exist exclusively in the trans conformation around the proline peptide bond [].

Compound Description: These compounds are diastereomers of (S,S)-3 and (S,S)-4, respectively. Unlike their (S,S) counterparts, these compounds exist as an equilibrium mixture of trans and cis isomers around the proline peptide bond. The ratio of isomers varies depending on the position of the amino group on the benzoxazine ring [].

3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-2-carboxylic acid derivatives

Compound Description: This series of compounds were subjected to the Polonovski reaction, a chemical transformation involving the oxidation of tertiary amines to iminium species [, , ]. The reaction outcome was found to be sensitive to the nature of the substituents on the benzoxazine ring.

N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine methanesulfonate (KB-R9032)

Compound Description: This compound is a potent Na/H exchange inhibitor [, ]. Studies focused on developing a practical synthesis for this molecule, particularly the N-acylation step of a key intermediate.

Compound Description: These compounds are regioisomers of nitro-substituted derivatives of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid [].

3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives

Compound Description: This series of compounds represents a class of potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Studies explored structure-activity relationships by modifying the benzoxazine ring, basic amine moiety, and substituents at the 2-position [].

Compound Description: This compound showed the highest affinity for 5-HT3 receptors (Ki = 0.019 nM) and long-lasting 5-HT3 receptor antagonist activity among the tested 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives [].

Compound Description: These compounds were synthesized and evaluated for anxiolytic and anticonvulsant activities [].

Compound Description: These compounds were prepared to investigate the biological activities of 2H-1,4-benzoxazine analogs. Among them, 19a exhibited notable anxiolytic activity in rats, while the oxalates of 18a-c showed potent anticonvulsant activity [].

(-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Levaquin)

Compound Description: Levaquin is a commercially available antibacterial drug []. Its electrochemical and quantum chemical parameters have been investigated to understand its potential as a corrosion inhibitor for API 5L X-52 steel in acidic environments.

[2-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids

Compound Description: This group of compounds was designed as potential COX-2 inhibitors [].

Methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of KB-R9032 [].

Compound Description: DV-7751a is a novel quinolone antibacterial agent that has undergone preclinical studies for toxicity and efficacy [, ].

Compound Description: These compounds are structurally similar to the target compound, but with a nitrogen atom replacing the oxygen in the benzoxazine ring, representing quinazoline and benzotriazine derivatives, respectively [].

1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids

Compound Description: This series of compounds was synthesized and screened for their antimicrobial activity. The researchers aimed to improve the pharmacokinetic profiles of these compounds compared to their N-ethyl counterparts [].

3,4-dihydro-3-oxo-6-ethoxycarbonyl-2H-1,4-benzoxazine-2-acetate

Compound Description: This compound is a member of the 3,4-dihydro-2H-benzo[b][1,4]oxazine-3(4H)-one class, known for its wide range of biological activities [].

(S)-(-)-9-fluoro-2,3-dihydro-3-methyl-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (YH-6)

Compound Description: YH-6 is a quinolone derivative with potent antimycoplasmal activity in vitro [].

3-[3-(N′-Benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones

Compound Description: This series of compounds was synthesized using a one-pot, three-component procedure, highlighting a convenient approach to diverse heterocyclic scaffolds [].

3,4-Dihydro-2H-benzo[b][1,4]thiazine derivatives

Compound Description: These compounds were synthesized using a copper-catalyzed intramolecular N-aryl amination reaction and serve as intermediates in the synthesis of levofloxacin, an antibacterial drug [].

3,4-Dihydro-3-hydroxymethyl-6-methoxycarbonyl-2H-1,4-thiazines and their derivatives

Compound Description: This group of compounds undergoes intramolecular cyclization reactions to form bicyclic heterocycles, demonstrating the versatility of the dihydrothiazine scaffold for accessing diverse structures [].

7-chloro-1,3-dihydro-3-(hydroxymethyl)-1-methyl-5-phenyl-2H-1,4-benzodiazepinones (3-16)

Compound Description: This series of compounds was synthesized through aldol reactions, exhibiting diastereoselectivity []. The threo isomers were favored, and their structures were confirmed using H-1-NMR and X-ray analysis.

6-Methoxy-2-methyl-2-[(1′-methyl-2′,5′-dioxocyclopentyl)methyl]-3,4-dihydro-naphthalen-1(2H)-one (6b)

Compound Description: This triketone undergoes a base-catalyzed rearrangement to a hydrophenanthrene keto acid, demonstrating the potential for ring expansion and functional group transformation within related structural motifs [].

Compound Description: These compounds were unexpectedly formed from the reaction of 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acids with thionyl chloride. This reaction involved several unexpected transformations, including sulfur incorporation, chlorination, and elimination reactions [].

1-Ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid

Compound Description: These compounds were synthesized and studied to understand hydrogen bonding interactions between the carboxylic acid group and the 4-oxo group of the heterocycle using 1H NMR spectroscopy and X-ray crystallography [].

1-(Cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids

Compound Description: This series of compounds was synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis (MTB), multidrug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC2). The goal was to identify potent anti-TB agents [].

(+)‐(2R)‐ and (−)‐(2S)‐éthyl‐6‐dihydro‐3,4‐méthyl‐2‐oxo‐4–2H pyranecarboxylique‐5

Compound Description: These enantiomers were synthesized from chiral starting materials, demonstrating the importance of stereochemistry in organic synthesis [].

(1α,4α,4aβ,5α,8α,8aβ)-octahydro-3-oxo-4-syn-9-diphenyl-1,4-ethano-5,8-methano-2-benzopyran-1-carboxylic acid methyl ester

Compound Description: The structure of this complex polycyclic compound was elucidated using X-ray crystallography, highlighting the use of this technique in characterizing challenging organic molecules [].

Compound Description: This compound is a pharmaceutical salt of a quinoline derivative, demonstrating the importance of salt formation in drug development to improve solubility and bioavailability [].

7-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives

Compound Description: This series of fluoroquinolone derivatives was designed, synthesized, and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains [].

Compound Description: These compounds, along with their Mannich base derivatives, were synthesized and evaluated for their antibacterial activity. The Mannich reaction introduced an amine functionality, aiming to enhance the biological activity of the parent compounds [].

Properties

CAS Number

1195159-84-2

Product Name

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxylic acid

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-5-9(12)11-7-4-2-3-6(10(13)14)8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14)

InChI Key

CJWMPXSPYXEIOE-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=CC=CC(=C2O1)C(=O)O

Canonical SMILES

CC1C(=O)NC2=CC=CC(=C2O1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.